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Compound of Interest
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Compound Name: Butyldimethyisilyl)oxy]benzaldehy
de
Cat. No.: B047317
\ v

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 4-[(tert-
Butyldimethylsilyl)oxy]benzaldehyde, a key intermediate in organic synthesis.
Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and
the structural elucidation of related compounds. This document offers a cohesive examination
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
grounded in established scientific principles.

Introduction: The Role of Silyl Ethers in Organic
Synthesis

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde belongs to the class of silyl ethers, which are
widely employed as protecting groups for hydroxyl functionalities in multi-step organic
syntheses. The tert-butyldimethylsilyl (TBDMS or TBS) group offers robust protection under a
variety of reaction conditions, yet can be selectively removed when needed. This particular
aldehyde is a valuable building block for the synthesis of complex molecules, including
pharmaceuticals and natural products. Its proper identification and characterization are
paramount to ensuring the integrity of synthetic pathways.

Compound Properties:[1][2][3]
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Molecular Formula: C13H2002Si

Molecular Weight: 236.38 g/mol

Appearance: Colorless to yellow clear liquid

CAS Number: 120743-99-9[1]

Boiling Point: 224-226 °C[2][3]

Density: 0.957 g/mL at 25 °C[2][3]

Diagram: Molecular Structure of 4-[(tert-
Butyldimethylsilyl)oxy]benzaldehyde

Caption: Molecular structure of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure and chemical environment of atoms within a molecule.

Proton NMR (*H NMR) provides information on the number of different types of protons and
their neighboring protons.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-[(tert-
Butyldimethylsilyl)oxy]benzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCls
or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
e Acquisition Parameters:
o Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

o Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
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o Relaxation Delay (d1): 1-2 seconds.

o Acquisition Time (aq): 3-4 seconds.

» Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed
by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g.,
CDCls at 7.26 ppm).

IH NMR Spectral Data Summary

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
9.87 Singlet 1H
CHO)
Aromatic protons
7.78 Doublet 2H
(ortho to -CHO)
Aromatic protons
6.95 Doublet 2H
(meta to -CHO)
) tert-Butyl protons (-
0.98 Singlet 9H
C(CHs3)3)
Dimethylsilyl protons
0.24 Singlet 6H ySIVIP

(-Si(CHs)2)

Interpretation: The downfield singlet at 9.87 ppm is characteristic of an aldehyde proton. The
two doublets in the aromatic region (7.78 and 6.95 ppm) indicate a para-substituted benzene
ring. The significant upfield shifts of the tert-butyl and dimethylsilyl protons are indicative of the
silicon environment.

Carbon-13 NMR (33C NMR) provides information about the different carbon environments in the
molecule.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR.
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 Instrumentation: Acquire the spectrum on a 101 MHz or 126 MHz NMR spectrometer.

e Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

o Number of Scans: 512-1024 scans are typically required due to the low natural abundance

of 13C.

o Relaxation Delay (d1): 2 seconds.

e Processing: Process the data similarly to the *H NMR spectrum, with referencing to the

solvent peak (e.g., CDCls at 77.16 ppm).

13C NMR Spectral Data Summary

Chemical Shift (6, ppm)

Assignment

190.9 Aldehyde carbon (C=0)

161.7 Aromatic carbon (C-O)

131.9 Aromatic carbons (ortho to -CHO)
130.4 Aromatic carbon (ipso to -CHO)

120.1 Aromatic carbons (meta to -CHO)

25.5 tert-Butyl methyl carbons (-C(CHs)3)
18.2 tert-Butyl quaternary carbon (-C(CHs)s3)
-4.5 Dimethylsilyl carbons (-Si(CHs)z2)

Interpretation: The carbonyl carbon of the aldehyde appears significantly downfield at 190.9

ppm. The aromatic carbons show distinct signals corresponding to their positions relative to the

electron-withdrawing aldehyde and electron-donating silyloxy groups. The aliphatic carbons of

the TBDMS group are observed in the upfield region, with the silicon-attached methyls

appearing at a characteristic negative chemical shift.
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Diagram: Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl or KBr).
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e Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

e Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm™1,

e Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

IR Spectral Data Summary

Wavenumber (cm~12) Intensity Assignment

2957, 2931, 2859 Strong C-H stretching (aliphatic)
1702 Strong C=0 stretching (aldehyde)
1601, 1509 Medium-Strong C=C stretching (aromatic)
1258 Strong Si-C stretching

918, 839 Strong O-Si stretching

Interpretation: The strong absorption at 1702 cm~1 is a definitive indicator of the aldehyde
carbonyl group. The peaks around 2900 cm~1 correspond to the C-H bonds of the TBDMS
group. The absorptions in the 1600-1500 cm~1 region are characteristic of the aromatic ring.
The strong bands at 1258 cm~* and in the 920-830 cm~1 region are due to the Si-C and O-Si
bonds of the silyl ether, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule.
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e Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data Summary

m/z Relative Intensity (%) Assignment

236 15 [M]* (Molecular lon)
179 100 [M - C(CHs)s]*

121 30 [HOCsH4CHO]*

73 45 [Si(CH3)3]*

Interpretation: The molecular ion peak is observed at m/z 236, confirming the molecular weight
of the compound.[4] The base peak at m/z 179 corresponds to the loss of the tert-butyl group, a
characteristic fragmentation pattern for TBDMS ethers. The peak at m/z 121 represents the 4-
hydroxybenzaldehyde fragment, and the peak at m/z 73 is indicative of the trimethylsilyl
fragment.

Conclusion

The collective spectroscopic data from *H NMR, 3C NMR, IR, and MS provides a
comprehensive and unambiguous characterization of 4-[(tert-
Butyldimethylsilyl)oxy]benzaldehyde. Each technique offers complementary information
that, when synthesized, confirms the molecular structure and purity of the compound. This
guide serves as a valuable resource for scientists utilizing this important synthetic intermediate,
ensuring its correct identification and application in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/10879133
https://www.benchchem.com/product/b047317?utm_src=pdf-body
https://www.benchchem.com/product/b047317?utm_src=pdf-body
https://www.benchchem.com/product/b047317?utm_src=pdf-body
https://www.benchchem.com/product/b047317?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. scbt.com [scht.com]
e 2. 4- (tert-Butyldimethylsilyl)oxy benzaldehyde 97 120743-99-9 [sigmaaldrich.com]
o 3. 4- (tert-Butyldimethylsilyl)oxy benzaldehyde 97 120743-99-9 [sigmaaldrich.com]

e 4. PubChemlLite - 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde (C13H2002Si)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-[(tert-
Butyldimethylsilyl)oxy]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047317#spectroscopic-data-for-4-tert-
butyldimethylsilyl-oxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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